molecular formula C10H12N2O B110969 6-Amino-3,3-dimethylindolin-2-one CAS No. 100510-65-4

6-Amino-3,3-dimethylindolin-2-one

Cat. No. B110969
M. Wt: 176.21 g/mol
InChI Key: IWARVYFPBLDOAK-UHFFFAOYSA-N
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Description

6-Amino-3,3-dimethylindolin-2-one (CAS# 100510-65-4) is a versatile reactant used in the preparation of selective and potent aminoisoquinoline derivatives as inhibitors of the mutant B-Raf pathway . It is also used in the synthesis of pentacyclic aurora kinase inhibitors .


Molecular Structure Analysis

The molecular formula of 6-Amino-3,3-dimethylindolin-2-one is C10H12N2O . Its molecular weight is 176.22 . The compound’s structure includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.22 and a molecular formula of C10H12N2O . The boiling point is 366.6 ℃ at 760 mmHg, and the density is 1.161 g/cm^3 .

Scientific Research Applications

1. Neurotransmitter Systems and Brain Chemistry

6-Amino-3,3-dimethylindolin-2-one's derivatives have been instrumental in the study of neurotransmitter systems, particularly in understanding the chemistry of behavior and neurotransmission. Brain microdialysis techniques, often used with these derivatives, help determine extracellular concentrations of neurotransmitters such as dopamine, noradrenaline, serotonin, acetylcholine, and certain amino acids in live, conscious animals. This has significantly advanced our understanding of the biochemistry of behavior, stress, sexual and maternal behaviors, and the sleep-awake cycle. The technique's versatility makes it a promising method for behavioral research, providing insights into the intricate workings of the brain and its chemistry (Westerink et al., 1995).

2. Molecular Biology and Biochemistry

The compound and its related derivatives have been utilized in molecular biology and biochemistry research, notably in peptide synthesis and studying peptide structures. The paramagnetic amino acid TOAC (a derivative of 6-Amino-3,3-dimethylindolin-2-one) is the first spin label probe incorporated in peptides via a peptide bond. It's used to analyze backbone dynamics and peptide secondary structure, with EPR spectroscopy being a common technique in these studies. These studies provide invaluable insights into peptide-protein and peptide-nucleic acid interactions, potentially contributing to our understanding of complex biological processes and diseases (Schreier et al., 2012).

3. Medicinal Chemistry

In medicinal chemistry, 6-Amino-3,3-dimethylindolin-2-one derivatives have been crucial in developing therapeutic compounds. They are pivotal in synthesizing and transforming functionalized β-amino acid derivatives, which are significant due to their biological relevance and impact on drug research. Various metathesis reactions are employed to access alicyclic β-amino acids and other densely functionalized derivatives, offering versatile and stereocontrolled methodologies. This has led to the creation of novel molecular entities with potential therapeutic uses (Kiss et al., 2018).

4. Environmental Science

The compound's derivatives also find applications in environmental science, particularly in treating particulate and dissolved contaminants. Chitosan, which possesses primary amino groups, is used for the chelation of metal ions and the coagulation of negatively charged contaminants. Its unique properties make it effective in treating various suspensions and solutions, contributing significantly to environmental cleanup efforts (Guibal et al., 2006).

Safety And Hazards

The compound is harmful if swallowed (H302) and causes serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if you feel unwell after swallowing .

properties

IUPAC Name

6-amino-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARVYFPBLDOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544514
Record name 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3,3-dimethylindolin-2-one

CAS RN

100510-65-4
Record name 6-Amino-1,3-dihydro-3,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100510-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,3-dimethyl-6-nitroindolin-2-one (1.2 g, 5.8 mmol) (Mertens et al, J. Med. Chem. 30:1279, 1987), 10% Pd—C (100 mg), and MeOH (100 mL) was stirred under hydrogen atmosphere (1 atm) for 10 h. The catalyst was filtered out and the filtrate was concentrated. The residue was purified by column to give an off-white solid (700 mg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Palladium on activated carbon (10%, 129 mg, 121 μmol) was added to a solution of 3,3-dimethyl-6-nitroindolin-2-one (J.-P. Hölck et al., 1987, U.S. Pat. No. 4,666,923 A1; 500 mg, 2.42 mmol) in ethyl acetate (100 ml). The mixture was stirred at 70° C. under an hydrogen atmosphere (balloon) for 48 hours. The catalyst was filtered off, washed with ethyl acetate and the solvent was evaporated. The title compound was obtained as orange powder (427 mg).
[Compound]
Name
4,666,923 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129 mg
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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